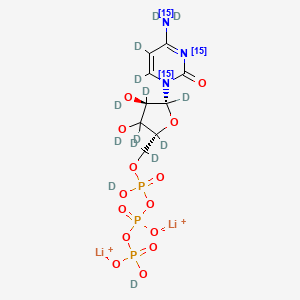

Cytidine-5'-triphosphate-15N3,d14 (dilithium)

Description

Cytidine-5’-triphosphate-15N3,d14 (dilithium) is a nucleoside triphosphate that serves as a building block for nucleotides and nucleic acids. It is labeled with deuterium and nitrogen-15 isotopes, making it useful in various research applications. This compound is essential in the de novo pyrimidine biosynthetic pathway and plays a crucial role in lipid biosynthesis .

Properties

Molecular Formula |

C9H14Li2N3O14P3 |

|---|---|

Molecular Weight |

512.1 g/mol |

IUPAC Name |

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,4R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7-,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,12+1,13D,14D;;/hD4 |

InChI Key |

OFXQOIVYFQDFTK-VSZJVJSHSA-L |

Isomeric SMILES |

[2H]C1=C([15N](C(=O)[15N]=C1[15N]([2H])[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |

Canonical SMILES |

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine-5’-triphosphate-15N3,d14 (dilithium) is synthesized through the catalytic formation of cytidine-5’-triphosphate from uridine-5’-triphosphate. The reaction is catalyzed by cytidine triphosphate synthase . The process involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the cytidine-5’-triphosphate molecule .

Industrial Production Methods

Industrial production of cytidine-5’-triphosphate-15N3,d14 (dilithium) involves large-scale synthesis using similar catalytic processes. The production is carefully controlled to ensure high purity and isotopic labeling efficiency. The compound is typically produced in solution form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Cytidine-5’-triphosphate-15N3,d14 (dilithium) undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can lead to the formation of oxidized derivatives.

Reduction: This reaction involves the gain of electrons, potentially forming reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often used in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reactions are typically conducted under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives of cytidine-5’-triphosphate, which can be used in further biochemical and pharmaceutical applications .

Scientific Research Applications

Cytidine-5’-triphosphate-15N3,d14 (dilithium) has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.

Biology: Plays a crucial role in nucleotide and nucleic acid synthesis, essential for DNA and RNA research.

Medicine: Used in the study of metabolic pathways and the development of nucleotide-based therapies.

Industry: Employed in the production of labeled biomolecules for various industrial applications

Mechanism of Action

Cytidine-5’-triphosphate-15N3,d14 (dilithium) exerts its effects by serving as a substrate for cytidine triphosphate synthase, catalyzing the formation of cytidine-5’-triphosphate from uridine-5’-triphosphate. This process is essential for the de novo pyrimidine biosynthetic pathway. The compound also participates in lipid biosynthesis, contributing to the formation of phospholipids and other essential biomolecules .

Comparison with Similar Compounds

Similar Compounds

- Cytidine-5’-triphosphate-15N3 dilithium

- Cytidine-5’-triphosphate-d14 disodium

- Cytidine-5’-triphosphate-13C,d1 dilithium

- Cytidine-5’-triphosphate-13C9 dilithium

Uniqueness

Cytidine-5’-triphosphate-15N3,d14 (dilithium) is unique due to its dual isotopic labeling with deuterium and nitrogen-15. This dual labeling enhances its utility in tracing and quantitation studies, providing more detailed insights into biochemical pathways compared to singly labeled compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.